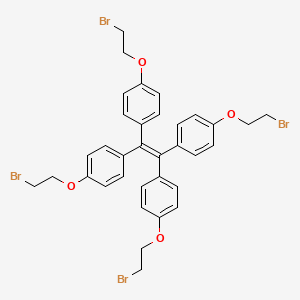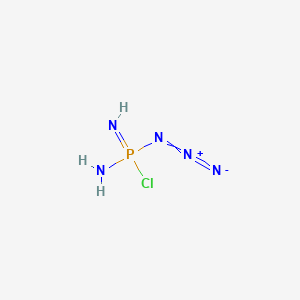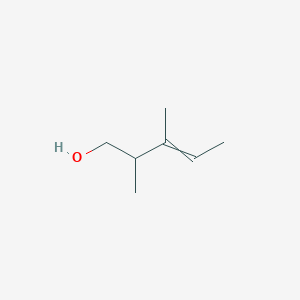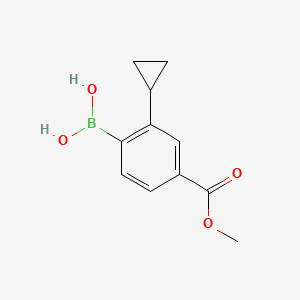
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene is a compound known for its unique chemical structure and properties It is a derivative of ethene, substituted with four 2-bromoethoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene typically involves the reaction of 4-(2-bromoethoxy)benzene with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the bromo groups to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromo groups in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new polymers and coordination compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with specific properties, such as enhanced conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene exerts its effects involves its interaction with molecular targets and pathways. The bromoethoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrakis(4-(2-bromoethoxy)phenyl)ethene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethene: This compound lacks the ethoxy groups, which may result in different chemical and physical properties.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: The presence of imidazole groups introduces additional functionality, potentially altering its reactivity and applications.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: The pyridine groups can enhance the compound’s ability to coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks.
Eigenschaften
Molekularformel |
C34H32Br4O4 |
|---|---|
Molekulargewicht |
824.2 g/mol |
IUPAC-Name |
1-(2-bromoethoxy)-4-[1,2,2-tris[4-(2-bromoethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C34H32Br4O4/c35-17-21-39-29-9-1-25(2-10-29)33(26-3-11-30(12-4-26)40-22-18-36)34(27-5-13-31(14-6-27)41-23-19-37)28-7-15-32(16-8-28)42-24-20-38/h1-16H,17-24H2 |
InChI-Schlüssel |
JAOPMNLEXXNJHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCBr)C3=CC=C(C=C3)OCCBr)C4=CC=C(C=C4)OCCBr)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)


![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)
